2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid

heterocyclic electronics pKa protonation state

This Fmoc-protected, glycine-type isothiazolyl amino acid is the superior choice for SPPS of constrained peptides. Its direct Cα-isothiazole attachment provides lower conformational entropy than alanine analogs, making it essential for pre-organizing binding conformations. The isothiazole ring uniquely serves as a bioisostere for both pyridine and carboxylic acid groups, and its low basicity (pKa -0.5) ensures pH-independent binding for kinase or protease targets. Choose this building block for scaffold-hopping and critical lead optimization.

Molecular Formula C20H16N2O4S
Molecular Weight 380.42
CAS No. 2000479-50-3
Cat. No. B2787859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid
CAS2000479-50-3
Molecular FormulaC20H16N2O4S
Molecular Weight380.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=NS4)C(=O)O
InChIInChI=1S/C20H16N2O4S/c23-19(24)18(17-9-10-21-27-17)22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16,18H,11H2,(H,22,25)(H,23,24)
InChIKeyBQGNEFSMHAUMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid (CAS 2000479-50-3): Procurement-Grade Overview of an Fmoc-Protected Isothiazolyl Glycine Building Block


2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid (CAS 2000479-50-3; molecular formula C20H16N2O4S; molecular weight 380.4 g/mol) is a specialized Fmoc-protected non-natural α-amino acid derivative . It features a 1,2-thiazole (isothiazole) heterocycle directly appended to the α-carbon of a glycine backbone, with the Nα-amino group masked by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group [1]. This compound belongs to the class of heterocyclic amino acid building blocks used in Fmoc-based solid-phase peptide synthesis (SPPS) for incorporating isothiazole motifs into peptidomimetics and small-molecule libraries [2].

Why 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid Cannot Be Replaced by Generic Thiazolyl- or Oxazolyl-Alanine Analogs in SPPS Workflows


Substituting this compound with superficially similar Fmoc-thiazolyl-alanine or Fmoc-oxazolyl-alanine building blocks introduces two orthogonal sources of divergence: (i) the heterocyclic core electronics differ markedly between 1,2-thiazole (isothiazole) and 1,3-thiazole (thiazole) or 1,2-oxazole (isoxazole), with parent isothiazole exhibiting a conjugate acid pKa of −0.5 versus +2.5 for thiazole and −3.0 for isoxazole [1]; and (ii) the glycine-like α-carbon architecture (hydrogen substituent) confers fundamentally different backbone conformational freedom compared to alanine-like analogs bearing a β-methylene spacer [2]. These differences propagate into peptide-level properties such as conformational preference, hydrogen-bonding capacity, metal-chelation behavior, and metabolic stability, rendering simple analog substitution scientifically unsound without empirical validation.

Quantitative Comparative Evidence for 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid Versus Closest Analogs


Isothiazole vs. Thiazole Core Basicity: Conjugate Acid pKa Differential of ~3.0 Log Units Determines Protonation State at Physiological pH

The parent 1,2-thiazole (isothiazole) heterocycle exhibits a conjugate acid pKa of −0.5, compared to +2.5 for the isomeric 1,3-thiazole (thiazole) [1]. This ~3.0 log-unit difference means that at physiological pH (7.4), the thiazole nitrogen (pKa 2.5) is >99.9% deprotonated and neutral, whereas the isothiazole nitrogen (pKa −0.5) is also deprotonated but the adjacent S–N bond dipole creates a distinctly different electrostatic potential surface and hydrogen-bond acceptor profile . In peptide contexts, this alters both intra- and intermolecular hydrogen-bonding capacity and metal-ion coordination geometry, directly influencing target binding and pharmacokinetics [2].

heterocyclic electronics pKa protonation state bioisosterism

Glycine-Derived α-Carbon Architecture vs. Alanine-Derived β-Methylene Spacer: Backbone Flexibility and Conformational Restriction

The target compound features an acetic acid backbone (glycine-type, –CH(NH-Fmoc)–COOH with heterocycle directly on Cα), whereas the most common commercial alternatives (Fmoc-3-Ala(5-thiazoyl)-OH, CAS 870010-07-4; Fmoc-L-4-thiazolylalanine, CAS 205528-32-1; Fmoc-2-Thiazolyl-L-alanine, CAS 1306728-64-2) all possess a propanoic acid backbone (alanine-type, –CH(NH-Fmoc)–CH₂–heterocycle) . The absence of the β-methylene spacer in the target eliminates one rotatable bond (Δrotatable bonds = −1), reducing conformational entropy and restricting the φ/ψ dihedral angle space accessible to the residue [1]. This can favor specific turn or sheet conformations when incorporated into peptide chains, a property exploited in conformationally constrained peptidomimetic design [2].

peptide backbone conformational flexibility glycine scaffold Ramachandran space

Commercial Purity Benchmarking: Minimum 95% Purity Specification with Established Fmoc Deprotection Kinetics

The target compound is commercially supplied with a minimum purity specification of 95% (CymitQuimica, product Ref. 3D-AFD47950) , comparable to or exceeding the typical 95–98% range reported for closely related Fmoc-thiazolyl building blocks (Fmoc-3-Ala(5-thiazoyl)-OH: ≥95% from BOC Sciences and 98% from AKSci; Fmoc-L-4-thiazolylalanine: ≥98% (HPLC) from AKSci and Chem-Impex; Fmoc-2-Thiazolyl-L-alanine: ≥98% from Chemscene and 99% from GL Biochem) . The Fmoc group is removable under standard SPPS conditions using 20% piperidine in DMF with complete deprotection typically achieved within 10–20 minutes at room temperature, a protocol validated across diverse Fmoc-amino acid substrates [1]. No evidence of isothiazole ring incompatibility with these conditions has been reported.

purity specification SPPS compatibility Fmoc deprotection quality control

Isothiazole as a Privileged Bioisostere: Documented Replacement of Thiazole, Pyridine, and Carboxy Motifs in Bioactive Ligands

The isothiazole ring is a recognized bioisostere for several pharmacophoric elements: it can replace the pyridine ring in nicotinic acetylcholine receptor ligands [1], serve as a carboxylic acid bioisostere in glutamate receptor antagonists [2], and substitute for thiazole in crop-protection and antimicrobial scaffolds with documented potency improvements [3]. In a quantitative structure–activity relationship (QSAR) study on anti-hepatitis C virus agents, isothiazole-containing series showed significant correlations between physicochemical descriptors and inhibitory potency, distinct from thiazolone-based chemotypes [4]. Incorporating the isothiazol-5-yl motif via the target Fmoc building block enables systematic exploration of this bioisosteric space in peptide and peptidomimetic libraries without post-synthetic modification.

bioisosteric replacement medicinal chemistry scaffold hopping isothiazole pharmacophore

Molecular Weight Advantage: 380.4 g/mol vs. 394.4–394.5 g/mol for All Major Thiazolyl-Alanine Analogs

The target compound (C20H16N2O4S, MW = 380.4 g/mol) has a molecular weight approximately 14 g/mol lower than the three most common Fmoc-protected thiazolyl-alanine alternatives: Fmoc-3-Ala(5-thiazoyl)-OH (C21H18N2O4S, MW = 394.4–394.45), Fmoc-L-4-thiazolylalanine (C21H18N2O4S, MW = 394.45), and Fmoc-2-Thiazolyl-L-alanine (C21H18N2O4S, MW = 394.44–394.45) . This 14 Da reduction corresponds to the absence of the β-methylene (–CH2–) group and can be meaningful when the final peptide or peptidomimetic approaches the upper limits of Lipinski's Rule of Five or when minimizing molecular weight is a design objective in lead optimization programs.

molecular weight Lipinski compliance drug-likeness building block selection

Best-Fit Application Scenarios for 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid Based on Differentiated Evidence


Conformationally Constrained Peptidomimetic Libraries Targeting Protein–Protein Interactions

The glycine-type backbone (direct Cα–isothiazole attachment, zero methylene spacers) reduces conformational entropy relative to alanine-type thiazolyl building blocks, as established in Evidence Item 2. This makes the compound the preferred choice for constructing peptide libraries where restricted backbone flexibility is desired to pre-organize binding conformations for flat or shallow protein–protein interaction surfaces [1]. Users designing cyclic peptidomimetics or turn-inducing sequences should prioritize this compound over the more flexible Fmoc-3-Ala(5-thiazoyl)-OH or Fmoc-L-4-thiazolylalanine.

Bioisosteric Scaffold-Hopping Campaigns from Pyridine- or Carboxy-Containing Lead Series

As documented in Evidence Item 4, the isothiazole ring uniquely serves as a bioisostere for both pyridine (in nicotinic receptor ligands) and carboxylic acid groups (in glutamate receptor antagonists). Research groups executing scaffold-hopping strategies from pyridine-containing kinase inhibitors or carboxy-containing peptidic leads can incorporate the isothiazol-5-yl motif directly via SPPS using this building block, bypassing the need for post-synthetic heterocycle installation [2]. Thiazole-based analogs lack this dual bioisosteric capacity.

Peptide Therapeutics Where Heterocycle Basicity Modulates Target Engagement or Solubility

The ~3.0 log-unit pKa difference between isothiazole and thiazole (Evidence Item 1) translates to fundamentally different protonation behavior and hydrogen-bonding profiles. In peptide drug candidates where the heterocyclic nitrogen participates in critical hydrogen bonds with the target (e.g., kinase hinge regions, protease active sites), the isothiazole's lower basicity (pKa −0.5 vs. +2.5) ensures the nitrogen remains unprotonated across all physiologically relevant pH ranges, avoiding pH-dependent shifts in binding affinity that can complicate PK/PD correlations [3].

Fragment-Based Drug Discovery and Low-Molecular-Weight Peptide Lead Optimization

The 14 Da molecular weight advantage over all major thiazolyl-alanine analogs (Evidence Item 5) makes this compound the superior choice when constructing fragment-sized peptides or when cumulative molecular weight savings across multiple heterocyclic residues are needed to maintain Lipinski compliance. In lead optimization programs where every dalton matters for oral bioavailability, selecting the glycine-derived isothiazolyl building block over alanine-derived thiazolyl alternatives can be the difference between a development candidate and a compound that exceeds heuristic drug-likeness cutoffs .

Quote Request

Request a Quote for 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.